molecular formula C5H7N3S2 B182065 5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine CAS No. 30062-44-3

5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine

Cat. No. B182065
CAS RN: 30062-44-3
M. Wt: 173.3 g/mol
InChI Key: KKGCJNIVVSSVRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine involves several steps, including modified Strecker reactions, cyclization, substitution, quaternization, and reduction processes. For instance, the synthesis of 5-(4-alkylsulfanyl-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts as muscarinic receptor agonists was achieved through these methods, resulting in the final products as oxalic acid salts . Additionally, the S-alkylation of 5-arylmethylideneamino-2-mercapto-1,3,4-thiadiazoles with chloroacetyl anilide under solid–liquid phase transfer catalysis using polyethylene glycol-400 (PEG-400) catalyst in the presence of potassium carbonate was employed to synthesize 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives .

Molecular Structure Analysis

The molecular structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine was studied using 1H, 13C, 15N NMR spectroscopy, X-ray diffraction, and DFT computations. It was found that these compounds exist in the egzo-amino tautomeric form in both solution and solid state. The DFT calculations indicated that the egzo-amino tautomeric form is more stable than the egzo-imino form by 35 kJ/mol . Similarly, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was also studied, confirming the existence of the egzo-amino tautomeric form in the solid state and the presence of polar ribbons in its crystal structure .

Chemical Reactions Analysis

The amidoalkylation of secondary heterocyclic amines by N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide led to the formation of new compounds containing 1,3,4-thiadiazole-5-thione moiety alongside pyperidine, morpholine, and cytisine fragments. These compounds were screened for antimicrobial activity, with some showing appreciable antibacterial activity against gram-negative and gram-positive bacteria . Furthermore, the reaction of 2-chloro-N-(5-ethyl/allylsulfanyl-[1,3,4]thiadiazol-2-yl)-acetamides with ammonium thiocyanate in dry acetone followed by condensation with various carbonyl compounds yielded 5-aryl/heterylidene substituted 2-imino-4-thiazolidinones possessing 1,3,4-thiadiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of the 1,3,4-thiadiazole moiety. For example, the existence of the egzo-amino tautomeric form affects the compounds' solubility and stability. The antimicrobial activity of the amidoalkylated derivatives indicates their potential as bioactive molecules. The plant growth-regulating activity of some derivatives at low concentrations suggests their utility in agricultural applications . The antitrypanosomal activity of certain derivatives against T. brucei gambience further demonstrates the significance of the 1,3,4-thiadiazole moiety in contributing to the biological activity of these compounds .

Scientific Research Applications

Application

“5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine” is used in the synthesis of new chromene compounds and 1,3,4-thiadiazole derivatives . These compounds are of interest due to their potential biological activities.

Method of Application

The compound is used as a building block in the synthesis of more complex molecules. For example, it was used in the synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid . The synthesis involved dehydration of 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid with an equimolar amount of “5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine” in acetonitrile for 24 hours .

Results

The resulting compound was fully characterized using IR, 1H-NMR, 13C-NMR, 19F-NMR, and HRMS .

2. Pharmacology

Application

1,3,4-thiadiazole derivatives, synthesized using “5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine”, were screened for anticonvulsant activity .

Method of Application

The compounds were tested on albino mice . The specific experimental procedures and parameters were not detailed in the source.

Results

Most of the tested compounds showed promising anticonvulsant activity . Further structural modification of these compounds may lead to the discovery of more potent anticonvulsant agents with lower neurotoxicity .

3. Antitumor Agents

Application

“5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine” is used in the synthesis of new 1,3,4-thiadiazole derivatives, which were evaluated for their cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line that expresses the Bcr-Abl tyrosine kinase .

Method of Application

The compound was used to synthesize N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide . The specific experimental procedures and parameters were not detailed in the source.

Results

The synthesized compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line .

4. Anticonvulsant Activity

Application

“5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine” is used in the synthesis of new 1,3,4-thiadiazole derivatives, which were screened for anticonvulsant activity .

Method of Application

The compounds were tested on albino mice . The specific experimental procedures and parameters were not detailed in the source.

Results

Most of the tested compounds showed promising anticonvulsant activity . Further structural modification of these compounds may lead to the discovery of more potent anticonvulsant agents with lower neurotoxicity .

5. Antitumor Agents

Application

“5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine” is used in the synthesis of new 1,3,4-thiadiazole derivatives, which were evaluated for their cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line that expresses the Bcr-Abl tyrosine kinase .

Method of Application

The compound was used to synthesize N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide . The specific experimental procedures and parameters were not detailed in the source.

Results

The synthesized compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line .

6. Anticonvulsant Activity

Application

“5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine” is used in the synthesis of new 1,3,4-thiadiazole derivatives, which were screened for anticonvulsant activity .

Method of Application

The compounds were tested on albino mice . The specific experimental procedures and parameters were not detailed in the source.

Results

Most of the tested compounds showed promising anticonvulsant activity . Further structural modification of these compounds may lead to the discovery of more potent anticonvulsant agents with lower neurotoxicity .

Safety And Hazards

The safety information for “5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-2-3-9-5-8-7-4(6)10-5/h2H,1,3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGCJNIVVSSVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326107
Record name 5-[(Prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine

CAS RN

30062-44-3
Record name 30062-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(Prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Wang, C Xu, G Yang, S Fan, L Xin, T Guo - Molbank, 2014 - mdpi.com
A new chromene containing 1,3,4-thiadiazole and trifluoromethyl(CF 3 ), 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-…
Number of citations: 2 www.mdpi.com

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